6-Cyclopropyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile
Description
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Properties
IUPAC Name |
6-cyclopropyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2S/c1-26-13-6-4-12(5-7-13)17(25)10-27-18-14(9-23)15(19(20,21)22)8-16(24-18)11-2-3-11/h4-8,11H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCVMBZGNOLDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C3CC3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclopropyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The compound's structure is characterized by a pyridine ring substituted with a cyclopropyl group, a trifluoromethyl group, and a sulfanyl moiety linked to an oxoethyl group. This unique combination of functional groups is believed to contribute to its biological properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity by inhibiting various kinases involved in cancer cell proliferation. For example, studies have shown that related compounds can effectively inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Enzyme Inhibition
The compound has been reported to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones. This inhibition can lead to significant pharmacokinetic interactions with other drugs, making it a candidate for further investigation in drug development contexts .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits enzymes such as kinases and proteases, affecting cellular signaling pathways.
- Pathway Modulation : The compound modulates signaling pathways that are critical for cell growth and survival, including those involved in apoptosis.
- Receptor Binding : It has been shown to bind to certain receptors, altering cellular responses and potentially leading to therapeutic effects .
Study 1: Anticancer Activity
In a study published in Cancer Research, derivatives of the compound were tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .
Study 2: Pharmacokinetics
A pharmacokinetic study revealed that the compound exhibited moderate bioavailability and was metabolized primarily through the liver. The study highlighted the importance of understanding its metabolic pathways for predicting drug interactions .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
